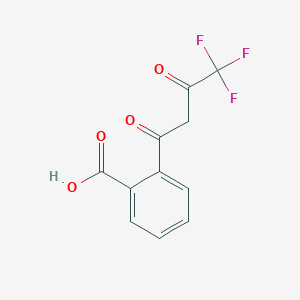![molecular formula C26H40BF4P2Rh- B12443080 1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B12443080.png)
1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Cyclooctadiene 1-[2-(2,5-dimethylphospholan-1-yl)phenyl]-2,5-dimethylphospholane rhodium tetrafluoroborate is a complex organometallic compound. It is known for its applications in catalysis, particularly in asymmetric hydrogenation reactions. The compound features a rhodium center coordinated to a 1,5-cyclooctadiene ligand and a bisphospholane ligand, making it highly effective in various chemical transformations.
Métodos De Preparación
The synthesis of 1,5-cyclooctadiene 1-[2-(2,5-dimethylphospholan-1-yl)phenyl]-2,5-dimethylphospholane rhodium tetrafluoroborate typically involves the following steps:
Ligand Synthesis: The bisphospholane ligand is synthesized through a series of reactions starting from commercially available precursors. This involves the formation of the phospholane rings and their subsequent functionalization.
Complex Formation: The rhodium complex is formed by reacting rhodium precursors, such as rhodium chloride, with the synthesized ligand in the presence of 1,5-cyclooctadiene. The reaction is usually carried out under inert conditions to prevent oxidation.
Purification: The resulting complex is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Análisis De Reacciones Químicas
1,5-Cyclooctadiene 1-[2-(2,5-dimethylphospholan-1-yl)phenyl]-2,5-dimethylphospholane rhodium tetrafluoroborate undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or oxygen, leading to the formation of oxidized rhodium species.
Reduction: It can be reduced using reducing agents such as sodium borohydride, resulting in the formation of reduced rhodium complexes.
Substitution: The compound can undergo substitution reactions where ligands in the coordination sphere of rhodium are replaced by other ligands. Common reagents include phosphines and amines.
Hydrogenation: It is widely used in asymmetric hydrogenation reactions, where it catalyzes the addition of hydrogen to unsaturated substrates, producing chiral products with high enantioselectivity.
Aplicaciones Científicas De Investigación
1,5-Cyclooctadiene 1-[2-(2,5-dimethylphospholan-1-yl)phenyl]-2,5-dimethylphospholane rhodium tetrafluoroborate has numerous applications in scientific research:
Chemistry: It is extensively used as a catalyst in organic synthesis, particularly in asymmetric hydrogenation reactions to produce chiral molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of drugs, especially those requiring chiral purity.
Industry: The compound is employed in the production of fine chemicals and intermediates used in various industrial processes.
Mecanismo De Acción
The mechanism by which 1,5-cyclooctadiene 1-[2-(2,5-dimethylphospholan-1-yl)phenyl]-2,5-dimethylphospholane rhodium tetrafluoroborate exerts its effects involves the coordination of the rhodium center to the substrate. This coordination activates the substrate, facilitating its transformation through various catalytic cycles. The bisphospholane ligand plays a crucial role in stabilizing the rhodium center and enhancing the enantioselectivity of the reactions.
Comparación Con Compuestos Similares
Compared to other rhodium-based catalysts, 1,5-cyclooctadiene 1-[2-(2,5-dimethylphospholan-1-yl)phenyl]-2,5-dimethylphospholane rhodium tetrafluoroborate is unique due to its high enantioselectivity and efficiency in asymmetric hydrogenation reactions. Similar compounds include:
Rhodium-BINAP Complexes: These are also used in asymmetric hydrogenation but may differ in their ligand structure and catalytic efficiency.
Rhodium-DIPAMP Complexes: Known for their use in hydrogenation reactions, these complexes have different ligand frameworks compared to the bisphospholane ligand.
Rhodium-Phosphine Complexes: These are a broad class of catalysts with varying ligands, each offering different catalytic properties and applications.
Propiedades
IUPAC Name |
cycloocta-1,5-diene;1-[2-(2,5-dimethylphospholan-1-yl)phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28P2.C8H12.BF4.Rh/c1-13-9-10-14(2)19(13)17-7-5-6-8-18(17)20-15(3)11-12-16(20)4;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h5-8,13-16H,9-12H2,1-4H3;1-2,7-8H,3-6H2;;/q;;-1; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMNNKGIZSDCBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1CCC(P1C2=CC=CC=C2P3C(CCC3C)C)C.C1CC=CCCC=C1.[Rh] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40BF4P2Rh- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(phenoxyacetyl)amino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B12443022.png)
![2-chloro-N'-[(4-ethylphenyl)carbonyl]benzohydrazide](/img/structure/B12443031.png)
![Di-tert-butyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B12443037.png)


![6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12443042.png)
![sodium;(2S,5R,6R)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12443044.png)
![Ethyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate](/img/structure/B12443050.png)

![2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium;4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-1-id-2-ylidene]pyridin-1-ide](/img/structure/B12443057.png)
![dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;N-methyl-2-phenylaniline;palladium(2+)](/img/structure/B12443064.png)
![[9-Acetyloxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 4-hydroxy-2-methylbut-2-enoate](/img/structure/B12443071.png)

